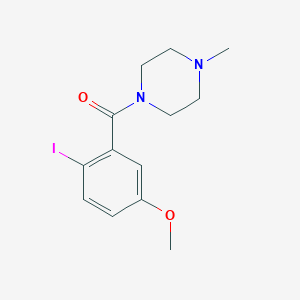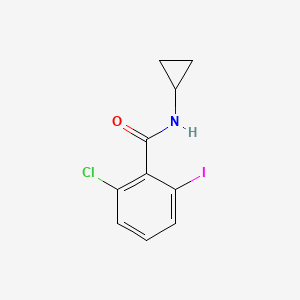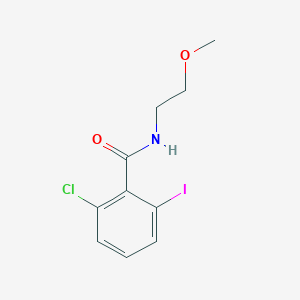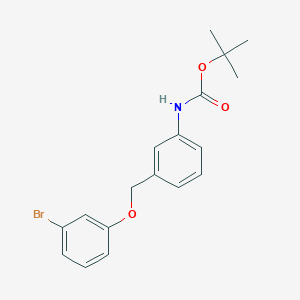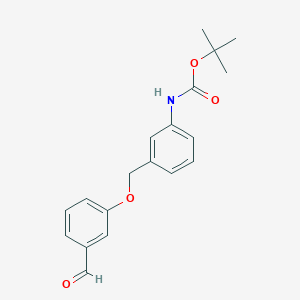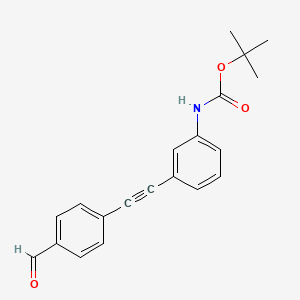
tert-Butyl (3-((4-formylphenyl)ethynyl)phenyl)carbamate
Overview
Description
tert-Butyl (3-((4-formylphenyl)ethynyl)phenyl)carbamate: is an organic compound that belongs to the class of carbamates It features a tert-butyl group attached to a phenyl ring, which is further substituted with a formylphenyl ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((4-formylphenyl)ethynyl)phenyl)carbamate typically involves a multi-step process:
Formation of the Ethynylphenyl Intermediate: The initial step involves the coupling of a phenylacetylene with a formyl-substituted phenyl halide using a palladium-catalyzed Sonogashira coupling reaction. This reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium(II) acetate.
Introduction of the Carbamate Group: The ethynylphenyl intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as pyridine to form the desired carbamate compound.
Industrial Production Methods
While the industrial production methods for this compound are not widely documented, the synthesis likely follows similar steps as the laboratory preparation, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group in tert-Butyl (3-((4-formylphenyl)ethynyl)phenyl)carbamate can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethynyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: tert-Butyl (3-((4-formylphenyl)ethynyl)phenyl)carbamate can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Bioconjugation: It can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Industry
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3-((4-formylphenyl)ethynyl)phenyl)carbamate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and formyl groups can participate in various chemical interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-((4-methylphenyl)ethynyl)phenyl)carbamate: Similar structure but with a methyl group instead of a formyl group.
tert-Butyl (3-((4-nitrophenyl)ethynyl)phenyl)carbamate: Similar structure but with a nitro group instead of a formyl group.
tert-Butyl (3-((4-hydroxyphenyl)ethynyl)phenyl)carbamate: Similar structure but with a hydroxy group instead of a formyl group.
Uniqueness
The presence of the formyl group in tert-Butyl (3-((4-formylphenyl)ethynyl)phenyl)carbamate imparts unique reactivity and potential for further functionalization compared to its analogs. This makes it particularly valuable in synthetic chemistry and drug development.
Properties
IUPAC Name |
tert-butyl N-[3-[2-(4-formylphenyl)ethynyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-20(2,3)24-19(23)21-18-6-4-5-16(13-18)10-7-15-8-11-17(14-22)12-9-15/h4-6,8-9,11-14H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCJDJIOHBCHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C#CC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





